molecular formula C12H10OS B3381769 (5-Methylthiophen-2-yl)(phenyl)methanone CAS No. 27049-94-1

(5-Methylthiophen-2-yl)(phenyl)methanone

Cat. No.: B3381769
CAS No.: 27049-94-1
M. Wt: 202.27 g/mol
InChI Key: NZQSKSSFQCFCMX-UHFFFAOYSA-N
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Description

(5-Methylthiophen-2-yl)(phenyl)methanone is an organic compound with the molecular formula C12H10OS It features a thiophene ring substituted with a methyl group at the 5-position and a phenyl group attached to a carbonyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Methylthiophen-2-yl)(phenyl)methanone typically involves the Friedel-Crafts acylation reaction. This method uses thiophene as the starting material, which undergoes acylation with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

Thiophene+Benzoyl ChlorideAlCl3This compound\text{Thiophene} + \text{Benzoyl Chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} Thiophene+Benzoyl ChlorideAlCl3​​this compound

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts like AlCl3 is common, and the reaction conditions are optimized to maximize yield and purity. Post-reaction, the product is purified through recrystallization or chromatography techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the corresponding alcohol.

    Substitution: The thiophene ring can participate in electrophilic substitution reactions, where the methyl group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: (5-Methylthiophen-2-yl)(phenyl)methanone is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of pharmaceuticals and agrochemicals.

Biology and Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to its aromatic and heterocyclic nature.

Industry: In material science, this compound is investigated for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electronic properties.

Mechanism of Action

The mechanism by which (5-Methylthiophen-2-yl)(phenyl)methanone exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aromatic rings and carbonyl group can participate in π-π interactions and hydrogen bonding, influencing molecular recognition processes.

Properties

IUPAC Name

(5-methylthiophen-2-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10OS/c1-9-7-8-11(14-9)12(13)10-5-3-2-4-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZQSKSSFQCFCMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27049-94-1
Record name (5-methylthiophen-2-yl)(phenyl)methanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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